N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to a beta-carbon, which is further connected to a p-tolylthio group. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride typically involves the reaction of diethylamine with a suitable halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like sodium methoxide. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200°C and pressures between 0.52 to 1.60 MPa for 3 to 8 hours . The reaction mixture is then treated with an alkali to adjust the pH, followed by separation and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for pH adjustment and product separation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylethylamine: Another tertiary amine with similar properties but different steric hindrance.
N,N-Diethyl-p-phenylenediamine: Used in spectrophotometric determination of drugs.
Uniqueness
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is unique due to the presence of the p-tolylthio group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and drug development.
Properties
CAS No. |
63918-10-5 |
---|---|
Molecular Formula |
C13H22ClNS |
Molecular Weight |
259.84 g/mol |
IUPAC Name |
diethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NS.ClH/c1-4-14(5-2)10-11-15-13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
WSTXZERRBWJPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.